molecular formula C5H4N4S B1611628 [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol CAS No. 66234-79-5

[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol

Cat. No.: B1611628
CAS No.: 66234-79-5
M. Wt: 152.18 g/mol
InChI Key: YAVWDJFVNOVTSX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C5H4N4S. It is known for its unique structure, which combines a triazole ring with a pyrimidine ring, and the presence of a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and a base, followed by cyclization with formamide. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, leading to partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form thioethers or thioesters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole or pyrimidine derivatives.

    Substitution: Thioethers, thioesters.

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Material Science: Incorporated into polymers for enhanced thermal stability and conductivity.

Biology and Medicine:

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Anticancer Research: Investigated for its potential to inhibit cancer cell proliferation by targeting specific enzymes and pathways.

Industry:

    Corrosion Inhibitors: Used in coatings to prevent metal corrosion.

    Dye and Pigment Production: Acts as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyrimidine: Lacks the thiol group, leading to different reactivity and applications.

    [1,2,3]Triazolo[1,5-a]pyrimidine: Different ring structure, affecting its chemical properties and uses.

    [1,2,4]Triazolo[3,4-b]pyridazine: Another triazole-pyrimidine hybrid with distinct biological activities.

Uniqueness: The presence of the thiol group in [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol imparts unique reactivity, particularly in forming covalent bonds with biological molecules. This makes it a valuable compound in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.

Properties

IUPAC Name

1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-7-4-6-2-1-3-9(4)8-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVWDJFVNOVTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=S)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497134
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66234-79-5
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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